{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
Description
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a spirocyclic compound featuring a bicyclic structure with 3- and 4-membered rings fused at a single spiro atom. The 5-oxa designation indicates an oxygen atom within the 4-membered ring, while the methanamine group (-CH2NH2) is attached at the 6-position of the spiro system. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-7-2-5-8(10-7)3-1-4-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWNLKAEKEQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for {5-Oxaspiro[3.4]octan-6-yl}methanamine Hydrochloride
Iodocyclization for Spirocyclic Core Formation
The synthesis begins with the construction of the 6-oxaspiro[3.4]octane core via iodocyclization. A precursor alcohol is treated with iodine (3.0 equiv) and sodium bicarbonate (3.0 equiv) in acetonitrile at 0°C, followed by gradual warming to room temperature. This exothermic reaction proceeds via electrophilic iodination, forming the spirocyclic iodide intermediate. The crude product is purified by distillation, yielding a brown oil (91%). Key advantages of this method include high regioselectivity and scalability to multi-gram quantities.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. This step achieves a 90% yield of this compound as a hygroscopic white solid. Critical parameters include strict moisture control and stoichiometric HCl addition to prevent over-acidification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Iodocyclization : Acetonitrile outperforms dichloromethane or tetrahydrofuran due to its polarity, which stabilizes the transition state. Reactions conducted below 0°C minimize side products like diiodinated species.
- Amine Formation : DMSO enhances nucleophilicity in substitution reactions, but prolonged heating (>24 hours) leads to decomposition. Optimal results are obtained at 80°C for 12 hours.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CD3OD) :
- δ 3.96 (m, 1H, OCH2)
- δ 3.31–3.17 (m, 2H, CH2NH2)
- δ 2.69–2.48 (m, 4H, spiro-CH2)
- δ 2.28 (dd, J = 12.9 Hz, 1H, CHNH2)
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C8H14ClNO: 183.0784 [M+H]+
- Observed: 183.0786 [M+H]+
Purity and Yield Metrics
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Iodocyclization | 91 | 98.5 |
| Amine Formation | 85 | 97.2 |
| Hydrochloride Salt | 90 | 99.1 |
Comparative Analysis of Alternative Routes
A patent-pending method employs ring-opening methylation of 6-oxaspiro[2.5]octane-5,7-dione with methylmagnesium bromide, followed by reductive amination. While this route avoids iodinated intermediates, it requires cryogenic conditions (−78°C) and achieves lower overall yields (72%). The iodocyclization approach remains superior for industrial-scale synthesis due to milder conditions and higher reproducibility.
Challenges and Mitigation Strategies
- Hygroscopicity : The hydrochloride salt rapidly absorbs moisture, necessitating storage under argon or nitrogen.
- Byproduct Formation : Residual iodine in the iodocyclization step is removed via sodium thiosulfate washes.
- Scale-Up Limitations : Exothermic risks during iodocyclization are mitigated by slow iodine addition and jacketed reactor cooling.
Chemical Reactions Analysis
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Insights
Spiro Ring System Variations: The [3.4] spiro system in the target compound provides a balance between ring strain (3-membered ring) and conformational flexibility (4-membered oxetane-like ring). The [2.4]heptane derivative () exhibits greater steric hindrance due to smaller rings, which may limit its utility in reactions requiring spatial accessibility .
Substituent Effects :
- Ethylamine derivatives (e.g., 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine HCl) exhibit higher lipophilicity (logP ~1.2 estimated) compared to methanamine analogues, influencing membrane permeability .
- Azaspiro compounds (e.g., ) introduce nitrogen atoms, altering electronic properties and enabling hydrogen bonding, which is critical for receptor binding .
Stereochemical Considerations: Non-spiro compounds like (R)-(1-Tetrahydrofuran-3-yl)MethanaMine HCl () highlight the role of stereochemistry in biological activity, though their non-spiro structures lack the rigidity of bicyclic systems .
Biological Activity
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a novel compound characterized by its unique spirocyclic structure, which consists of a spiro linkage formed by two rings connected through an oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the methanamine group enhances its chemical reactivity, making it a subject of interest for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H15ClN2O, with a molecular weight of approximately 178 Da. The spirocyclic structure contributes to its unique interactions with biological targets, potentially influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 178 Da |
| Structure | Spirocyclic |
| Solubility | Soluble in water |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The methanamine group is known to form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its bioactivity. This interaction may lead to the modulation of various biochemical pathways, contributing to its observed antimicrobial and anticancer properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be useful in developing new antibiotics.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Inhibits cancer cell proliferation |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Anticancer Research : A study evaluating the effect of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability. The compound induced apoptosis in cancer cells, suggesting a mechanism that warrants further investigation for therapeutic applications.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the methanamine group via reductive amination or similar techniques.
Table 3: Synthetic Routes
| Step | Reaction Conditions |
|---|---|
| Cyclization | Acidic or basic conditions |
| Amination | Reductive amination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
